3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Overview
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a useful research compound. Its molecular formula is C6H9BrClN3 and its molecular weight is 238.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis process of related compounds, such as 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, involves reductive amination, chlorization, and cyclization, highlighting the complex chemical reactions involved in producing these compounds (Teng Da-wei, 2012).
Biological and Pharmacological Activities
- Imidazo[1,2-a]pyrazine derivatives demonstrate a range of biological activities, such as uterine-relaxing and antibronchospastic activities. These compounds also show cardiac-stimulating properties, highlighting their potential in medical applications (C. Sablayrolles et al., 1984).
- Development of 3-aminoimidazo[1,2-a]pyrazines via Groebke–Blackburn–Bienaymé multicomponent reaction, a process important in drug synthesis, further emphasizes the compound's relevance in pharmaceutical research (M. Baenziger et al., 2017).
Antimicrobial and Antitumor Properties
- Novel coumarin derivatives containing pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyrimidine structures synthesized from 3-acetyl-6-bromo-2H-chromen-2-one demonstrated antitumor activity against liver carcinoma, signifying the compound's potential in cancer research (S. M. Gomha et al., 2015).
- Some imidazo[1,2-a]pyrazine-2-carboxamide derivatives have shown promising antimicrobial activity, suggesting their use in addressing bacterial infections (B. Jyothi & N. Madhavi, 2019).
Applications in Organic Chemistry
- 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, prepared from related compounds, exhibit chemiluminescent properties, indicating potential applications in analytical chemistry and bioimaging (M. Adamczyk et al., 2003).
Optoelectronic Applications
- Pyrazine-based compounds like dipyrrolopyrazine derivatives show promise in optoelectronic applications due to their optical and thermal properties, underscoring the material science aspect of these compounds (Puttavva Meti et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit g-protein families , suggesting that this compound may also interact with these proteins.
Mode of Action
Related compounds have been shown to inhibit g-protein signaling in a cellular context-dependent manner . They allow GDP release but prevent GTP entry, trapping Gaq in the nucleotide-free, empty pocket conformation .
Biochemical Pathways
The compound may affect the cyclic adenosine-3’,5’-monophosphate (cAMP) and the myo-inositol 1-phosphate (IP1) pathways . These pathways are involved in a wide variety of cellular responses, leading to important physiological functions such as platelet aggregation and insulin-stimulated glucose transport .
Result of Action
Related compounds have been shown to potently inhibit critical functions in cancer progression, particularly cell proliferation and cell survival .
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c7-6-9-4-5-3-8-1-2-10(5)6;/h4,8H,1-3H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKYKFZYHXJZRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2Br)CN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-60-2 | |
Record name | Imidazo[1,5-a]pyrazine, 3-bromo-5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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